

# Forensic Analysis of 7-methoxy-DiPT: Application Notes and Protocols

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## Compound of Interest

Compound Name: 7-methoxy DiPT (hydrochloride)

Cat. No.: B1163273

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## Introduction: The Emergence of Positional Isomers in Designer Drugs

The landscape of novel psychoactive substances (NPS) is characterized by rapid diversification, with positional isomers of known drugs of abuse presenting a significant challenge to forensic laboratories. 7-methoxy-N,N-diisopropyltryptamine (7-methoxy-DiPT) is a positional isomer of the more well-known psychedelic tryptamine, 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), also known as "Foxy Methoxy".<sup>[1][2]</sup> While 5-MeO-DiPT has been documented in forensic casework and its effects are relatively well-described, 7-methoxy-DiPT remains a more obscure compound.<sup>[2][3]</sup> Anecdotal reports from the pioneering work of Alexander Shulgin suggested that 7-methoxy-DiPT is inactive at oral doses of up to 70 mg, in contrast to the psychoactivity of 5-MeO-DiPT at much lower doses.<sup>[1]</sup> However, the potential for its presence in street drug samples, either as a synthesis byproduct, an intentional misrepresentation, or a novel substance in its own right, necessitates the development of robust analytical methods for its identification and quantification.

This guide provides a comprehensive overview of the forensic applications of 7-methoxy-DiPT analysis, including its chemical properties, predicted metabolism, and detailed protocols for its detection in forensic samples. Given the limited specific research on 7-methoxy-DiPT, this document leverages the extensive knowledge of its isomer, 5-MeO-DiPT, to provide scientifically grounded, predictive methodologies.

## Chemical Properties and Predicted Metabolism

7-methoxy-DiPT is a tryptamine derivative with a molecular formula of  $C_{17}H_{26}N_2O$  and a molecular weight of 274.41 g/mol .[4] Its chemical structure is characterized by a methoxy group at the 7th position of the indole ring and two isopropyl groups on the terminal amine.

Table 1: Chemical Properties of 7-methoxy-DiPT

Property	Value	Source
Formal Name	7-methoxy-N,N-bis(1-methylethyl)-1H-indole-3-ethanamine	[4]
Molecular Formula	$C_{17}H_{26}N_2O$	[4]
Molecular Weight	274.41 g/mol	[4]
Purity (as analytical reference material)	≥98%	[4]

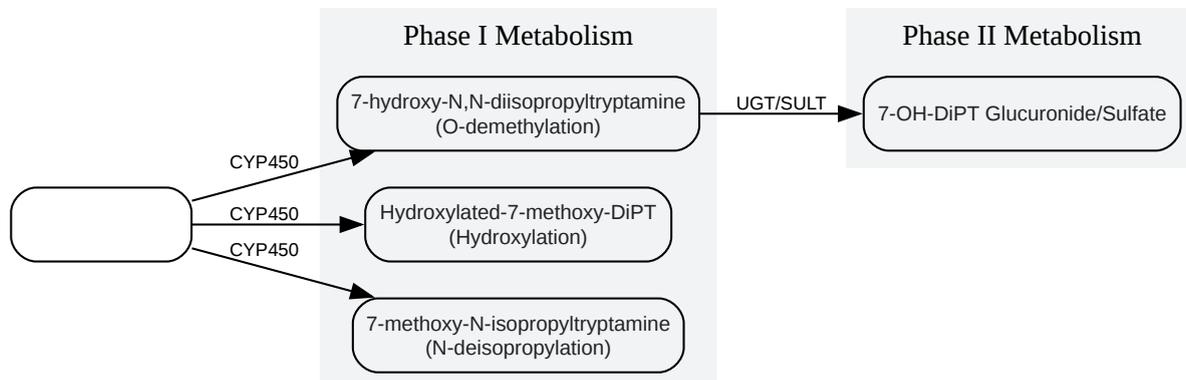
Due to the absence of specific metabolic studies on 7-methoxy-DiPT, its metabolic fate is predicted based on the well-documented metabolism of its 5-methoxy isomer.[5][6][7] The primary metabolic pathways for tryptamines involve the cytochrome P450 (CYP450) enzyme system and include O-demethylation, hydroxylation, and N-dealkylation.[8]

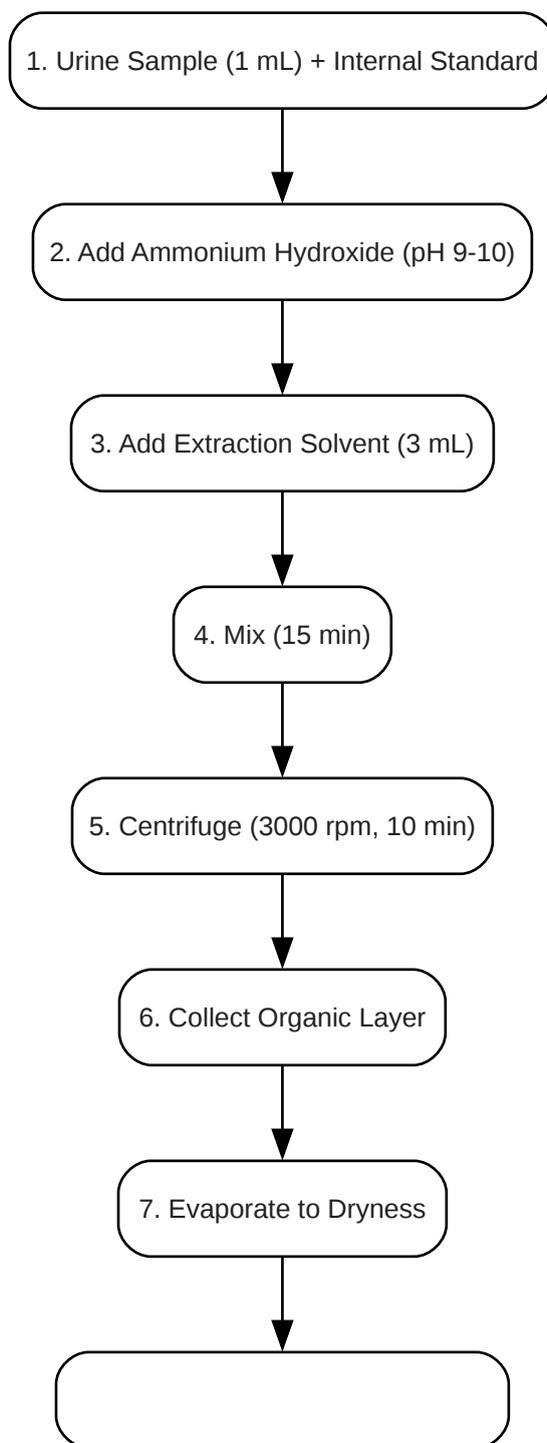
### Predicted Metabolic Pathways for 7-methoxy-DiPT:

- O-demethylation: The methoxy group at the 7-position is a likely target for O-demethylation, leading to the formation of 7-hydroxy-N,N-diisopropyltryptamine (7-OH-DiPT). This primary metabolite would then likely undergo conjugation to form glucuronide and sulfate derivatives. [5][6]
- Hydroxylation: The indole ring is susceptible to hydroxylation at various positions, although the existing methoxy group may influence the preferred site.
- N-deisopropylation: The N,N-diisopropyl groups can be sequentially removed, leading to the formation of 7-methoxy-N-isopropyltryptamine (7-MeO-NIPT) and subsequently 7-

methoxytryptamine (7-MeO-T).[5][6]

The parent compound and its primary metabolites are the key targets for forensic analysis in biological matrices.





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